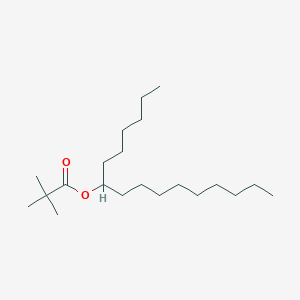
hexadecan-7-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecan-7-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C22H44O2. It is an ester formed from hexadecan-7-ol and 2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecan-7-yl 2,2-dimethylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-7-ol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecan-7-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexadecan-7-ol and 2,2-dimethylpropanoic acid.
Reduction: Hexadecan-7-ol.
Transesterification: A new ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Hexadecan-7-yl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of hexadecan-7-yl 2,2-dimethylpropanoate involves its hydrolysis in biological systems to release hexadecan-7-ol and 2,2-dimethylpropanoic acid. These products can then interact with various molecular targets and pathways. For example, hexadecan-7-ol may be metabolized by alcohol dehydrogenases, while 2,2-dimethylpropanoic acid may participate in fatty acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Hexadecan-7-yl 2,2-dimethylpropanoate can be compared with other esters of long-chain alcohols and carboxylic acids. Similar compounds include:
Hexadecan-7-yl acetate: An ester of hexadecan-7-ol and acetic acid.
Hexadecan-7-yl butanoate: An ester of hexadecan-7-ol and butanoic acid.
Hexadecan-7-yl hexanoate: An ester of hexadecan-7-ol and hexanoic acid.
The uniqueness of this compound lies in its specific ester linkage and the properties imparted by the 2,2-dimethylpropanoic acid moiety, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
846054-55-5 |
|---|---|
Molekularformel |
C21H42O2 |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
hexadecan-7-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-6-8-10-12-13-14-16-18-19(17-15-11-9-7-2)23-20(22)21(3,4)5/h19H,6-18H2,1-5H3 |
InChI-Schlüssel |
XKJTXIOPSWIKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCC)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
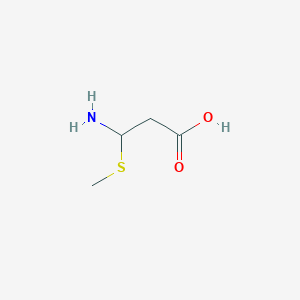
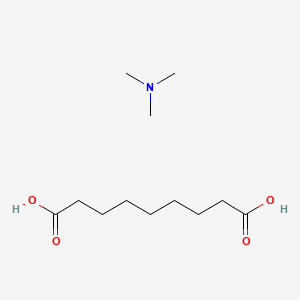
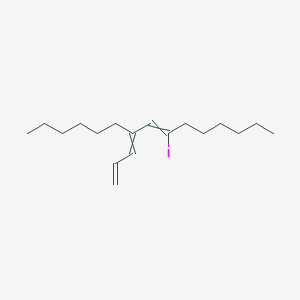
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
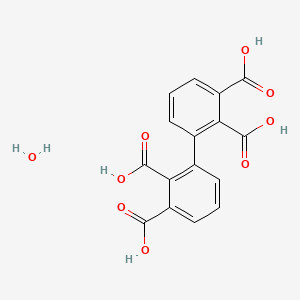
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
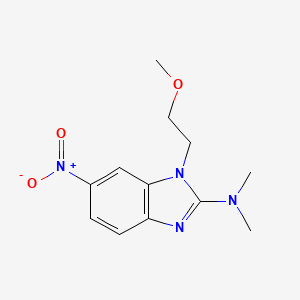


![Silane, trimethyl[[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]methyl]-](/img/structure/B14204955.png)
![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide](/img/structure/B14204961.png)
